C-Laurdan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

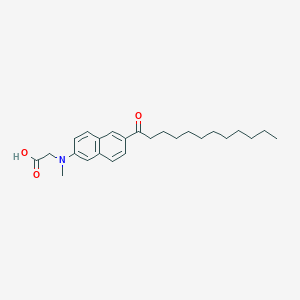

Molecular Formula |

C25H35NO3 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

2-[(6-dodecanoylnaphthalen-2-yl)-methylamino]acetic acid |

InChI |

InChI=1S/C25H35NO3/c1-3-4-5-6-7-8-9-10-11-12-24(27)22-14-13-21-18-23(16-15-20(21)17-22)26(2)19-25(28)29/h13-18H,3-12,19H2,1-2H3,(H,28,29) |

InChI Key |

INSWREUMXDGFSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC(=O)O |

Synonyms |

6-DNCA-N cpd 6-dodecanoyl-2-(N-methyl-N-(carboxymethyl)amino)naphthalene |

Origin of Product |

United States |

Foundational & Exploratory

C-Laurdan: A Technical Guide to a Versatile Membrane Probe

For Researchers, Scientists, and Drug Development Professionals

C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe meticulously designed for the nuanced study of lipid bilayers. A derivative of the well-established probe Laurdan, this compound offers enhanced photostability and aqueous solubility, making it an invaluable tool for investigating membrane fluidity, lipid arrangement, and the intricate dynamics of lipid rafts.[1][2] Its core utility lies in its sensitivity to the polarity of its immediate environment, a property that allows for the detailed characterization of lipid packing and phase transitions within biological and artificial membranes.[1][3]

How this compound Works: A Shift in Perspective

The efficacy of this compound as a membrane probe is rooted in its photophysical properties. When embedded in a lipid bilayer, the naphthalene moiety of this compound positions itself at the hydrophilic-hydrophobic interface.[4] Upon excitation, a dipole moment is generated within the molecule. The extent of solvent relaxation around this excited-state dipole is dictated by the polarity of the surrounding environment.

In a highly ordered, tightly packed lipid environment (such as the gel phase or liquid-ordered phase), water penetration is minimal. This non-polar environment restricts the reorientation of solvent dipoles around the excited this compound molecule, resulting in a higher energy emission and, consequently, a blue-shifted fluorescence spectrum. Conversely, in a more disordered, fluid lipid environment (liquid-disordered phase), increased water penetration creates a more polar environment. This allows for greater solvent relaxation, leading to a lower energy emission and a red-shifted fluorescence spectrum. This spectral shift is the fundamental principle behind this compound's ability to report on membrane properties.

This mechanism can be visualized as follows:

Quantitative Data Presentation

The following tables summarize the key photophysical and chemical properties of this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| One-Photon Excitation Max (λex) | 348 nm | |

| Two-Photon Excitation Max (λex) | 780 nm | |

| Emission Max (λem) | 423 nm (in a reference solvent) | |

| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | 0.43 | |

| Emission in Gel Phase | ~440 nm | |

| Emission in Liquid Crystalline Phase | ~490 nm |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 397.56 g/mol | |

| Molecular Formula | C₂₅H₃₅NO₃ | |

| Solubility | DMF (up to 100 mM), Ethanol (up to 10 mM), DMSO (up to 20 mM) | |

| Purity | ≥95% | |

| Storage | Store at -20°C, protect from light | |

| CAS Number | 959839-06-6 |

Experimental Protocols

Generalized Polarization (GP) Spectroscopy

Generalized Polarization is a ratiometric method used to quantify the spectral shift of this compound and relate it to membrane fluidity. The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically corresponding to the emission maxima in the ordered and disordered phases.

Protocol for GP Measurement in Vesicles:

-

Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with the desired lipid composition.

-

This compound Labeling: Incorporate this compound into the vesicles at a probe-to-lipid ratio of approximately 1:800. This can be achieved by adding a small volume of a concentrated this compound stock solution (in ethanol or DMSO) to the vesicle suspension.

-

Incubation: Incubate the mixture for at least 1 hour to ensure complete partitioning of the probe into the lipid bilayer.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to 405 nm.

-

Set the emission slits to an appropriate width (e.g., 3 nm).

-

-

Data Acquisition: Record the fluorescence emission spectrum.

-

GP Calculation: Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

A higher, more positive GP value indicates a more ordered membrane, while a lower, more negative GP value signifies a more disordered membrane.

Confocal Microscopy of Live Cells

This compound's enhanced photostability makes it suitable for imaging live cells using conventional confocal microscopy.

Protocol for Staining and Imaging Live Cells:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

-

This compound Staining Solution: Prepare a staining solution of this compound in a serum-free medium. The final concentration may need to be optimized but is typically in the low micromolar range.

-

Cell Staining: Replace the culture medium with the this compound staining solution and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Washing: Wash the cells with a pre-warmed buffer (e.g., PBS) to remove excess probe.

-

Imaging:

-

Use a confocal microscope equipped with a 405 nm laser for excitation.

-

Set up two emission channels to collect fluorescence in the blue region (e.g., 415-455 nm) and the green/red region (e.g., 490-530 nm).

-

Acquire images in both channels simultaneously.

-

-

GP Image Generation: Generate a ratiometric GP image using appropriate software (e.g., ImageJ with a custom macro). The GP value for each pixel is calculated using the intensities from the two channels.

Synthesis Pathway

This compound is synthesized from Laurdan. The key modification is the substitution of one of the methyl groups on the dimethylamino moiety with a carboxymethyl group. This is typically achieved through a reaction with a haloacetic acid ester followed by hydrolysis. A generalized synthesis pathway is outlined below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

C-Laurdan: A Technical Guide to its Spectroscopic Properties and Application in Membrane Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C-Laurdan, a polarity-sensitive fluorescent probe widely utilized for investigating the biophysical properties of cell membranes and lipid bilayers. This document details its excitation and emission spectra, summarizes key photophysical data, and provides detailed experimental protocols for its application in membrane fluidity and lipid raft studies.

Core Photophysical Properties of this compound

This compound, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a derivative of Laurdan that exhibits enhanced water solubility and photostability, making it a valuable tool for fluorescence microscopy.[1][2] Its fluorescence emission is highly sensitive to the polarity of its immediate environment. In non-polar environments, such as ordered lipid phases (liquid-ordered, Lo), its emission is blue-shifted. Conversely, in more polar environments, like disordered lipid phases (liquid-disordered, Ld) where water penetration is higher, its emission spectrum undergoes a red shift.[1][3] This solvatochromic shift is the fundamental principle behind its use in quantifying membrane properties.

The key photophysical characteristics of this compound are summarized in the table below:

| Property | Value | Reference |

| One-Photon Excitation Maximum (λex) | 348 nm | [4] |

| One-Photon Emission Maximum (λem) | 423 nm | |

| Two-Photon Excitation Maximum | 780 nm | |

| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.43 | |

| Fluorescence Lifetime (τ) in POPC | 2.26 ns | |

| Fluorescence Lifetime (τ) in DOPC | 2.13 ns |

Experimental Protocols

I. Preparation of this compound Stock Solutions

This compound is soluble in several organic solvents. For biological experiments, stock solutions are typically prepared in dimethylformamide (DMF), ethanol, or dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation:

-

Dissolve this compound in DMF to a concentration of 100 mM.

-

Alternatively, dissolve in ethanol to 10 mM or DMSO to 20 mM.

-

Store stock solutions at -20°C, protected from light. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

-

II. Staining of Model Membranes (Liposomes)

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) of the desired lipid composition using standard methods such as sonication or electroformation.

-

Staining:

-

Incorporate this compound into the liposome suspension at a probe-to-lipid ratio of approximately 1:800 (e.g., 0.5 µM probe for 0.4 mM phospholipids).

-

Incubate the mixture for at least 1 hour to ensure complete partitioning of the probe into the vesicles.

-

III. Staining of Live Cells

-

Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture under standard conditions.

-

Staining Solution Preparation: Dilute the this compound stock solution in cell culture medium to a final working concentration.

-

Staining:

-

Replace the cell culture medium with the this compound staining solution.

-

Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

-

Wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove excess probe before imaging.

-

Data Acquisition and Analysis: Generalized Polarization (GP)

The spectral shift of this compound is quantified using the concept of Generalized Polarization (GP). The GP value is calculated from the fluorescence intensities at two different emission wavelengths, typically corresponding to the emission from ordered and disordered lipid phases.

The formula for GP is:

GP = (I_Blue - I_Green) / (I_Blue + I_Green)

Where:

-

I_Blue is the fluorescence intensity in the blue-shifted region (e.g., 415-455 nm or 440 nm).

-

I_Green is the fluorescence intensity in the green-shifted region (e.g., 490-530 nm or 490 nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).

I. Spectrofluorometer Measurements

-

Instrument Setup:

-

Set the excitation wavelength to 348 nm or 405 nm.

-

Set the excitation and emission slits to 3 nm.

-

Acquire emission spectra over a range of approximately 370 nm to 600 nm.

-

-

Data Analysis:

-

Extract the intensity values at the two selected emission wavelengths (e.g., 440 nm and 490 nm) from the emission spectrum.

-

Calculate the GP value using the formula above.

-

II. Confocal Microscopy Imaging

-

Microscope Setup:

-

Use a 405 nm laser for excitation.

-

Set up two simultaneous detection channels for the blue and green emission ranges (e.g., Channel 1: 415–455 nm and Channel 2: 490–530 nm).

-

-

Image Acquisition: Acquire images in both channels simultaneously to create a pixel-by-pixel map of fluorescence intensity.

-

GP Image Generation:

-

Use image analysis software (e.g., ImageJ) to calculate the GP value for each pixel using the intensity values from the two channels.

-

The resulting GP image provides a visual representation of membrane order, often displayed using a pseudo-color scale.

-

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for using this compound.

References

- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

Principle of generalized polarization (GP) with C-Laurdan

An In-depth Technical Guide to the Principle of Generalized Polarization (GP) with C-Laurdan

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Membrane lipids are not passive scaffolds but active participants in cellular signaling, protein function, and trafficking. The lateral organization of lipids into domains of varying order, such as lipid rafts, is crucial to these processes. This compound, a polarity-sensitive fluorescent probe, coupled with the principle of Generalized Polarization (GP), provides a powerful quantitative method to visualize and measure the lipid packing order (or fluidity) of biological membranes in both model systems and living cells. This guide details the core principles of this compound and GP, presents key quantitative data, provides comprehensive experimental protocols, and illustrates the underlying concepts with diagrams.

The Principle of Generalized Polarization (GP)

The environment-sensitive fluorescence of certain dyes provides a window into the molecular dynamics of their surroundings. The probe 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, or this compound, is a derivative of the well-known probe Laurdan, designed for superior water solubility, photostability, and sensitivity, making it particularly suitable for imaging with conventional confocal microscopy.[1][2][3]

The core principle lies in the probe's response to the polarity of its immediate environment. When this compound is embedded in a lipid bilayer, its fluorescent naphthalene moiety is positioned at the hydrophilic/hydrophobic interface.[3][4]

-

In Ordered Membranes (e.g., Liquid-ordered Lₒ or Gel phase): The lipid acyl chains are tightly packed, restricting the penetration of water molecules into the bilayer. This non-polar environment causes this compound's emission spectrum to be blue-shifted, with a peak around 440 nm.

-

In Disordered Membranes (e.g., Liquid-disordered Lₐ phase): The lipids are loosely packed, allowing greater penetration of polar water molecules. This increased polarity around the probe leads to a phenomenon called solvent relaxation, causing a significant red-shift in the emission spectrum, with a peak around 490 nm.

Generalized Polarization (GP) is a ratiometric calculation that quantifies this spectral shift, providing a numerical value for membrane lipid order. It is calculated from the fluorescence intensities at the emission maxima of the ordered (blue) and disordered (green/red) states.

The formula is: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. The specific wavelengths for each channel can be adjusted based on the microscope's filter sets (e.g., 415-455 nm for the blue channel and 490-530 nm for the green channel).

GP values theoretically range from +1 (most ordered) to -1 (most disordered). Higher, positive GP values indicate a more ordered, rigid membrane with low water content, while lower or negative GP values signify a more fluid, disordered membrane with high water penetration.

Data Presentation: Quantitative Properties and Values

The following tables summarize the key photophysical properties of this compound and typical GP values observed in various membrane systems.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| One-Photon Excitation (λabs) | 348 nm | |

| One-Photon Emission (λem) | 423 nm | |

| Two-Photon Excitation | 780 nm | |

| Molar Extinction Coefficient (ε) | 12,200 M-1cm-1 | |

| Quantum Yield (φ) | 0.43 | |

| Molecular Weight | 397.56 g/mol | |

| Chemical Formula | C₂₅H₃₅NO₃ | |

| Solubility (Max Conc.) | DMF (100 mM), Ethanol (10 mM), DMSO (20 mM) |

Table 2: Representative this compound GP Values in Model and Cellular Membranes

| Membrane System | Condition | GP Value | Reference(s) |

| Model Membranes | |||

| Giant Plasma Membrane Vesicles (GPMVs) | Ordered (Lₒ) Phase | 0.70 ± 0.03 | |

| Disordered (Lₐ) Phase | 0.51 ± 0.04 | ||

| Plasma Membrane Spheres (PMS) | GM1-rich Phase | 0.28 ± 0.04 | |

| Bulk Membrane Phase | 0.10 ± 0.05 | ||

| Large Unilamellar Vesicles (LUVs) | POPC + 40% Cholesterol | 0.27 ± 0.00 | |

| DPPC SUVs | Below Tₘ (Gel Phase) | High GP | |

| Above Tₘ (Liquid Phase) | Low GP | ||

| Cellular Membranes | |||

| Melanophore Cells | Plasma Membrane (Average) | 0.16 | |

| Filopodia (Ordered) | ~0.26 | ||

| Internal Membranes (Disordered) | -0.15 to 0 | ||

| Melanophore Cells | Before Cholesterol Depletion | 0.18 ± 0.05 | |

| After Cholesterol Depletion (MβCD) | -0.06 ± 0.08 | ||

| CHO-K1 Cells | Plasma Membrane (Average) | ~0.4 |

Experimental Protocols

Precise and reproducible GP measurements require careful attention to sample preparation and data acquisition.

This compound Stock Preparation and Storage

-

Storage: Store solid this compound at -20°C, protected from light.

-

Stock Solution: Prepare a 1-10 mM stock solution in a suitable solvent like DMF or DMSO.

-

Working Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light. Avoid repeated freeze-thaw cycles.

Labeling of Vesicles and Cells

-

For Small Unilamellar Vesicles (SUVs):

-

Prepare lipid films and hydrate to form vesicles.

-

Add this compound stock solution to the vesicle suspension to a final probe-to-lipid molar ratio of approximately 1:800 (e.g., 0.5 µM this compound with 0.4 mM total lipid).

-

Incubate for at least 1 hour at a temperature above the lipid mixture's phase transition temperature to ensure complete probe incorporation.

-

-

For Giant Unilamellar Vesicles (GUVs):

-

Add this compound directly to the lipid/chloroform mixture before creating the lipid film for electroformation. A typical probe-to-lipid ratio is 1:300.

-

Proceed with the standard GUV electroformation protocol.

-

-

For Live or Fixed Cells:

-

Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

-

For live-cell imaging, wash cells once with a pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).

-

Prepare a working solution of 5 µM this compound in the imaging buffer.

-

Incubate the cells with the this compound solution for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with fresh, pre-warmed imaging buffer to remove unincorporated dye.

-

For fixed-cell imaging, first fix the cells (e.g., with 4% PFA for 10 minutes), then proceed with the staining protocol.

-

GP Measurement by Microscopy

-

Microscope Setup: Use a confocal or two-photon microscope equipped for ratiometric imaging.

-

Excitation: Excite the sample using a 405 nm laser for one-photon excitation. Use minimal laser power to reduce phototoxicity and photobleaching.

-

Detection: Simultaneously collect fluorescence in two separate channels using a dichroic mirror and bandpass filters.

-

Channel 1 (Ordered): 415-455 nm

-

Channel 2 (Disordered): 490-530 nm

-

-

Image Acquisition: Capture images for both channels simultaneously for each field of view. Ensure the detector settings are optimized to avoid saturation in either channel.

Data Analysis and GP Image Generation

-

Background Subtraction: For each image in both channels, determine the average background intensity from a region with no cells and subtract this value from the entire image. This step is critical for accurate GP calculation.

-

GP Calculation: Use an image analysis software package like Fiji/ImageJ with a specialized macro or plugin to calculate the GP value for each pixel. The plugin will apply the formula: GP = (Image_Ch1 - Image_Ch2) / (Image_Ch1 + Image_Ch2).

-

Visualization: The output is a "GP image" where pixel intensity or color corresponds to the calculated GP value, creating a map of membrane order.

-

Quantitative Analysis: Select Regions of Interest (ROIs), such as the plasma membrane or specific intracellular organelles, to extract mean GP values, generate GP distribution histograms, and perform statistical analysis.

Applications in Research and Drug Development

The ability to quantify membrane order makes this compound GP a versatile tool.

-

Lipid Raft Research: this compound is used extensively to visualize lipid rafts—highly ordered, cholesterol- and sphingolipid-rich domains—and study their role in cell signaling. For example, studies have shown that certain compounds can induce signaling by disrupting lipid raft integrity, an effect that can be directly measured as a decrease in the this compound GP value.

-

Membrane-Protein Interactions: The function of many transmembrane proteins is modulated by the physical state of the lipid bilayer. GP imaging can reveal how protein activity correlates with local membrane order or how the protein itself alters its lipid environment.

-

Drug Development: this compound can be used to screen compounds that modulate membrane properties. This is relevant for developing drugs that target membrane-bound enzymes or receptors, or for assessing the membrane-disrupting effects of antimicrobial peptides or other therapeutic agents.

-

Cell Biology: The technique is applied to study dynamic cellular processes involving membrane remodeling, such as endocytosis, exocytosis, cell migration, and viral entry.

References

- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laurdan - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Studying Drug-Membrane Interactions Using C-Laurdan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane is a primary site of action for a vast array of pharmaceutical compounds. The lipid bilayer, far from being a passive barrier, is a dynamic environment where composition, fluidity, and organization into microdomains like lipid rafts play crucial roles in cellular signaling and protein function. Understanding how a drug candidate interacts with and potentially alters these membrane properties is therefore critical in drug development for predicting efficacy, mechanism of action, and potential off-target effects.

C-Laurdan, a fluorescent probe belonging to the Laurdan family, is a powerful tool for investigating the biophysical properties of lipid membranes. Its fluorescence emission is highly sensitive to the polarity of its local environment, which in a lipid bilayer, is primarily dictated by the degree of water penetration at the hydrophilic/hydrophobic interface. This property allows for the quantification of changes in membrane lipid packing and fluidity. In more ordered, tightly packed membranes (e.g., gel phase or liquid-ordered domains like lipid rafts), water penetration is low, and this compound exhibits a blue-shifted emission. Conversely, in more disordered, fluid membranes (liquid-disordered phase), increased water penetration leads to a red-shifted emission. This spectral shift can be quantified using the concept of Generalized Polarization (GP).

These application notes provide a comprehensive guide to utilizing this compound for the characterization of drug-membrane interactions in both model lipid systems and live cells. Detailed protocols for sample preparation, data acquisition, and analysis are provided, along with examples of how this compound can be used to elucidate the effects of various compounds on membrane properties.

Principle of this compound and Generalized Polarization (GP)

This compound is an amphiphilic molecule that inserts into the lipid bilayer with its lauroyl tail embedded in the hydrophobic core and its naphthalene moiety positioned at the glycerol backbone level. Upon excitation, a dipole is formed in the naphthalene ring. In a polar environment with mobile water molecules, these dipoles reorient around the excited-state fluorophore, leading to a loss of energy and a red shift in the emission spectrum. In a non-polar, ordered environment, this dipolar relaxation is hindered, resulting in a blue-shifted emission.

The ratiometric nature of this compound's fluorescence allows for the calculation of a Generalized Polarization (GP) value, which provides a quantitative measure of membrane order. The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically corresponding to the blue and green regions of the spectrum.

The formula for GP is:

GP = (I_Blue - G * I_Green) / (I_Blue + G * I_Green)

Where:

-

I_Blue is the fluorescence intensity in the blue emission channel (e.g., 425–475 nm).

-

I_Green is the fluorescence intensity in the green emission channel (e.g., 500–550 nm).

-

G is a calibration factor (the G-factor) that corrects for the wavelength-dependent sensitivity of the detection system. It is determined using a standard solution of this compound in a solvent where the emission spectrum is known.

A higher GP value (closer to +1) indicates a more ordered, rigid membrane, while a lower GP value (closer to -1) signifies a more fluid, disordered membrane.

Applications in Drug-Membrane Interaction Studies

This compound can be employed to investigate a wide range of drug-membrane interactions, including:

-

Assessment of membrane fluidizing or ordering effects: Determine if a drug increases or decreases membrane fluidity.

-

Investigation of lipid raft integrity: Study how a compound affects the formation, stability, or organization of lipid raft microdomains.[1]

-

Characterization of membrane-active peptides: Elucidate the mechanism of action of antimicrobial or cell-penetrating peptides that target the cell membrane.

-

Screening for membrane-disrupting compounds: Identify molecules that perturb membrane integrity as a primary or off-target effect.

-

Elucidating mechanisms of anesthesia: Investigate how anesthetic molecules alter membrane properties.[2][3][4]

Data Presentation: Quantitative Effects of Drugs on Membrane GP

The following tables summarize the effects of various compounds on this compound GP values in different model systems and cell lines. These data serve as a reference for expected changes and highlight the utility of this compound in quantifying drug-membrane interactions.

Table 1: Effect of the Antimicrobial Peptide Melittin on this compound GP in Model Membranes and Cancer Cell Lines

| System | Melittin Concentration (µM) | GP Value (Control) | GP Value (Treated) | Change in GP | Membrane Effect |

| DOPC LUVs (37°C) | 2.5 | -0.40 | -0.35 | +0.05 | Slight Ordering |

| L929 Cells (37°C) | 2.5 | 0.05 | -0.002 | -0.052 | Fluidization |

| HT-29 Cells (37°C) | 2.5 | ~0.04 | ~0.06 | ~+0.02 | Slight Ordering |

| HepG2 Cells (37°C) | 2.5 | ~0.02 | ~0.04 | ~+0.02 | Slight Ordering |

| MG-63 Cells (37°C) | 2.5 | ~0.03 | ~0.05 | ~+0.02 | Slight Ordering |

Data extracted from Melittin Induces Local Order Changes in Artificial and Biological Membranes as Revealed by Spectral Analysis of Laurdan Fluorescence.[5]

Table 2: Effect of Lipid Raft Disruptors on this compound GP in Live Cells

| Cell Type | Compound | Concentration | GP Value (Control) | GP Value (Treated) | Change in GP | Membrane Effect |

| X. laevis Melanophores | Methyl-β-cyclodextrin (MβCD) | - | 0.18 ± 0.05 | -0.06 ± 0.08 | -0.24 | Fluidization |

| A431 Cells | Methyl-β-cyclodextrin (MβCD) | - | - | - | Decrease | Fluidization |

Data extracted from Imaging lipid lateral organization in membranes with this compound in a confocal microscope.

Experimental Protocols

Protocol 1: this compound Labeling and Analysis of Live Cells Treated with a Drug Candidate

This protocol describes the use of this compound to assess the effect of a drug on the membrane order of live cells using fluorescence microscopy.

Materials:

-

This compound (stock solution in DMSO or ethanol, e.g., 1-10 mM)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Drug candidate of interest (stock solution in a suitable solvent)

-

Cells grown on glass-bottom dishes or coverslips

-

Confocal or two-photon microscope with appropriate filter sets

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency (typically 60-80%).

-

This compound Staining:

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 1-10 µM is a good starting point.

-

Remove the growth medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Drug Treatment:

-

After incubation with this compound, wash the cells twice with pre-warmed PBS or imaging buffer to remove excess probe.

-

Add fresh, pre-warmed imaging buffer containing the desired concentration of the drug candidate to the cells.

-

Incubate for the desired treatment time. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Image Acquisition:

-

Place the dish on the microscope stage, ensuring the temperature is maintained at 37°C.

-

Excite the this compound stained cells at ~405 nm.

-

Simultaneously collect fluorescence emission in two channels:

-

Blue channel: ~425-475 nm

-

Green channel: ~500-550 nm

-

-

Acquire images for both control and drug-treated cells.

-

-

Data Analysis:

-

For each acquired image set (blue and green channels), perform background subtraction.

-

Calculate the GP image using a suitable software package (e.g., ImageJ/Fiji with a GP calculation plugin) and the formula mentioned above. The G-factor should be determined beforehand by imaging a solution of this compound in a known solvent like DMSO.

-

Select regions of interest (ROIs), such as the plasma membrane or whole cells, to quantify the average GP value.

-

Compare the average GP values between control and drug-treated cells to determine the effect of the drug on membrane order.

-

Protocol 2: this compound Assay with Model Membranes (Liposomes)

This protocol outlines the use of this compound to study the interaction of a drug with artificial lipid vesicles (liposomes) using a fluorescence plate reader or spectrofluorometer.

Materials:

-

Lipids of choice (e.g., DOPC, DPPC, cholesterol) in chloroform

-

This compound in chloroform

-

Buffer (e.g., PBS, Tris-HCl)

-

Drug candidate of interest

-

Rotary evaporator or nitrogen stream

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorescence plate reader or spectrofluorometer

Procedure:

-

Liposome Preparation:

-

In a round-bottom flask, mix the desired lipids and this compound in chloroform. A lipid-to-probe molar ratio of 200:1 to 500:1 is common.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

To create large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm).

-

-

Drug Interaction:

-

In a microplate or cuvette, add the this compound-labeled liposome suspension.

-

Add the drug candidate at the desired concentration. A vehicle control should be included.

-

Incubate the mixture for a sufficient time to allow for drug-membrane interaction.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to ~405 nm.

-

Measure the fluorescence emission intensity at the blue (~440 nm) and green (~490 nm) maxima.

-

For plate reader measurements, acquire endpoint or kinetic readings.

-

-

Data Analysis:

-

Calculate the GP value for each sample using the measured fluorescence intensities.

-

Compare the GP values of the drug-treated samples to the control to assess the drug's effect on the model membrane.

-

Visualizations

Experimental Workflow

Signaling Pathway: Disruption of Lipid Rafts and Downstream Signaling

Conclusion

This compound is a versatile and sensitive fluorescent probe for the quantitative analysis of drug-membrane interactions. By measuring changes in the Generalized Polarization (GP) value, researchers can gain valuable insights into how a compound affects membrane fluidity and the organization of lipid microdomains. The protocols and data presented in these application notes provide a solid foundation for integrating this compound-based assays into the drug discovery and development pipeline, ultimately leading to a more comprehensive understanding of a drug's mechanism of action at the membrane level.

References

- 1. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comparative Study of Common Anesthetics Propofol, Sevoflurane, Isoflurane and Ketamine on Lipid Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Do anesthetics fluidize membranes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disruption of Lipid Raft Microdomains, Regulation of CD38, TP53, and MYC Signaling, and Induction of Apoptosis by Lomitapide in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preparing C-Laurdan Stock and Working Solutions for Membrane Analysis

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe meticulously designed for the investigation of lipid bilayer properties. As a polarity-sensitive membrane probe, this compound is an invaluable tool for imaging lipid rafts and characterizing cell membrane fluidity.[1][2][3] Its fluorescence emission spectrum shifts in response to the polarity of its environment, providing insights into the lipid packing and water content of the membrane.[4] A key advantage of this compound over its predecessor, Laurdan, is its enhanced water solubility and photostability, attributed to the presence of a carboxyl group.[4] This note provides detailed protocols for the preparation of this compound stock solutions and working concentrations for various applications, including live cell imaging and biophysical studies.

Core Principles

This compound's utility lies in its sensitivity to the local membrane environment. In more ordered, tightly packed lipid domains (liquid-ordered phase), there is lower water penetration, resulting in a blue-shifted fluorescence emission. Conversely, in less ordered, more fluid lipid domains (liquid-disordered phase), increased water exposure leads to a red-shifted emission. This spectral shift is quantified using the Generalized Polarization (GP) index, which provides a ratiometric measure of membrane order.

Data Presentation: this compound Properties and Solubility

The following tables summarize the key photophysical properties and solubility of this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 397.56 g/mol | |

| One-Photon Excitation Max (λabs) | 348 nm | |

| Two-Photon Excitation Max | 780 nm | |

| Emission Max (λem) | 423 nm | |

| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | 0.43 | |

| Emission Color | Blue |

Table 2: Solubility of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| Dimethylformamide (DMF) | 39.76 | 100 | |

| Dimethyl sulfoxide (DMSO) | 7.95 | 20 | |

| Ethanol | 3.98 | 10 |

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution. It is crucial to use high-purity solvents and protect the solution from light to prevent degradation.

Materials:

-

This compound powder

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube or vial. Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.

-

Solvent Addition: Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 10 mM). DMF is often preferred due to the higher solubility of this compound.

-

Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always protect the solution from light.

2. Preparation of this compound Working Solution for Live Cell Imaging

This protocol outlines the dilution of the stock solution to a working concentration suitable for labeling live cells. The final concentration may need to be optimized depending on the cell type and experimental conditions.

Materials:

-

This compound stock solution (e.g., 10 mM in DMF)

-

Cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

Live cells cultured on a suitable imaging dish or plate

Procedure:

-

Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium or buffer. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM intermediate solution.

-

Final Working Concentration: Further dilute the intermediate solution to the final working concentration. A typical starting concentration for live cell imaging is between 200 nM and 5 µM. For instance, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

-

Cell Labeling: Remove the culture medium from the cells and replace it with the this compound working solution.

-

Incubation: Incubate the cells with the this compound working solution for 30-60 minutes at 37°C. The optimal incubation time may vary between cell types.

-

Washing (Optional but Recommended): After incubation, gently wash the cells twice with pre-warmed culture medium or buffer to remove excess probe.

-

Imaging: The cells are now ready for imaging using one-photon or two-photon microscopy.

Mandatory Visualizations

Caption: Workflow for this compound solution preparation.

Caption: this compound's response to membrane polarity.

References

- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

C-Laurdan staining artifacts and how to prevent them

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to C-Laurdan staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Laurdan?

A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the biophysical properties of cell membranes, particularly lipid organization and fluidity.[1] It is a derivative of Laurdan, featuring a carboxyl group that enhances its water solubility and facilitates faster incorporation into membranes.[1] this compound also exhibits improved photostability compared to Laurdan, making it more suitable for imaging with conventional confocal microscopy, whereas Laurdan is often limited to two-photon microscopy due to rapid photobleaching.[2][3]

Q2: What is Generalized Polarization (GP) and how is it calculated?

A2: Generalized Polarization (GP) is a ratiometric measurement that quantifies the spectral shift of this compound fluorescence in response to changes in the polarity of its environment, which correlates with membrane lipid order. In more ordered, less hydrated membrane environments (like lipid rafts), the this compound emission spectrum is blue-shifted. In more disordered, hydrated environments, the spectrum is red-shifted.

The GP value is calculated using the following formula:

GP = (IBlue - IGreen) / (IBlue + IGreen)

Where:

-

IBlue is the fluorescence intensity in the blue emission channel (typically ~440 nm).[2]

-

IGreen is the fluorescence intensity in the green emission channel (typically ~490 nm).

GP values typically range from +1 (highly ordered) to -1 (highly disordered).

Q3: Can this compound be used in fixed cells?

A3: While this compound is primarily used for live-cell imaging to study dynamic membrane properties, it is possible to use it on fixed cells. However, fixation with aldehydes like paraformaldehyde (PFA) can alter membrane structure and potentially affect the this compound signal and GP values. It is crucial to perform fixation after this compound staining and to validate that the fixation protocol does not introduce artifacts for the specific research question. Some studies suggest that a short fixation time (15-30 minutes) with 4% PFA is preferable. Combining PFA with a low concentration of glutaraldehyde (e.g., 0.2%) has been shown to better immobilize membrane components, but may increase autofluorescence.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

| Potential Cause | Recommended Solution |

| Probe Degradation | This compound in solution can degrade over time, especially with repeated freeze-thaw cycles and exposure to light. Prepare fresh working solutions and check the emission spectrum of your stock solution periodically. A degraded probe may show a shift in its emission peaks. Store stock solutions at -20°C or -80°C, protected from light. |

| Insufficient Staining Time or Concentration | Optimize incubation time and concentration for your specific cell type. Typical concentrations range from 1 to 10 µM, with incubation times from 10 to 60 minutes. |

| Incorrect Microscope Settings | Ensure the excitation and emission wavelengths are set correctly for this compound (Excitation: ~405 nm; Emission collected at ~440 nm and ~490 nm). Adjust laser power, detector gain, and pinhole settings to optimize signal-to-noise ratio. |

| Cell Health | Ensure cells are healthy and within their optimal confluency range. Stressed or dying cells may not stain properly. |

Problem 2: High Background Fluorescence

| Potential Cause | Recommended Solution |

| Excess Probe in Solution | Wash cells thoroughly with buffer (e.g., PBS or HBSS) after incubation to remove unbound this compound. |

| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, use a narrower emission bandwidth or perform spectral unmixing if your microscope has this capability. |

| Media Components | Phenol red and other components in cell culture media can be fluorescent. Image cells in a phenol red-free medium or buffer. |

Problem 3: Rapid Photobleaching

| Potential Cause | Recommended Solution |

| High Laser Power | Reduce the laser power to the minimum level required for a good signal-to-noise ratio. |

| Excessive Exposure Time | Minimize the duration of exposure by using a faster scan speed and acquiring the minimum number of frames necessary. |

| One-Photon vs. Two-Photon Excitation | This compound is more photostable than Laurdan but can still photobleach with one-photon excitation. If available, use a two-photon microscope, which typically causes less photobleaching and phototoxicity. |

Quantitative Comparison of Photostability

While specific photobleaching rates are highly dependent on experimental conditions (laser power, pixel dwell time, etc.), two-photon excitation generally results in significantly less photobleaching than one-photon excitation.

| Excitation Method | Relative Photostability | Key Advantages |

| One-Photon | Lower | More accessible (standard confocal microscopes) |

| Two-Photon | Higher | Reduced photobleaching and phototoxicity, deeper tissue penetration |

Problem 4: Staining Artifacts and Inconsistent Results

| Potential Cause | Recommended Solution |

| Probe Aggregation | This compound can aggregate at high concentrations. Ensure the stock solution is fully dissolved. Sonication may help dissolve the probe in DMSO. Prepare fresh dilutions for each experiment. |

| Autoquenching | High concentrations of this compound can lead to self-quenching, particularly in the plasma membrane, which can cause the signal to fade over time. Use a lower probe concentration (e.g., 200 nM) and shorter incubation times (< 5-10 minutes) to minimize this effect. |

| Probe Internalization | This compound can be internalized by cells, leading to staining of intracellular membranes. To specifically study the plasma membrane, use shorter incubation times and image immediately after staining. |

| Cell Confluency and Passage Number | The biophysical properties of cell membranes can change with cell confluency and passage number, affecting this compound staining and GP values. Maintain consistent cell culture conditions for reproducible results. |

This compound Concentration and Potential for Autoquenching

| Concentration Range | Observation | Recommendation |

| Low (e.g., < 500 nM) | Minimal autoquenching, stable plasma membrane signal. | Optimal for quantitative imaging of the plasma membrane. |

| High (e.g., > 1 µM) | Potential for autoquenching, leading to a decrease in the GP ratio and fading of the plasma membrane signal over time. | Use with caution, especially for time-lapse imaging. May be suitable for visualizing intracellular membranes. |

Detailed Experimental Protocols

Protocol 1: Live-Cell Staining of Adherent Cells with this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Live-cell imaging medium (e.g., phenol red-free DMEM) or buffer (e.g., HBSS)

-

Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Prepare this compound Stock Solution:

-

Dissolve this compound in high-quality, anhydrous DMSO or DMF to a final concentration of 1-2 mM.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Prepare this compound Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium or buffer to the desired final concentration (typically 1-10 µM).

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed imaging medium or buffer.

-

Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with pre-warmed imaging medium or buffer to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium or buffer to the cells.

-

Proceed with imaging on a confocal or two-photon microscope.

-

Protocol 2: Image Acquisition and GP Calculation

Microscope Setup:

-

Excitation: Use a 405 nm laser for one-photon excitation or a tunable near-infrared laser (e.g., 780-800 nm) for two-photon excitation.

-

Emission: Simultaneously collect fluorescence in two channels:

-

Blue channel: 420-460 nm

-

Green channel: 470-510 nm

-

-

Detector Settings: Use identical gain and offset settings for both channels.

Image Analysis for GP Calculation:

-

Background Subtraction: Subtract the background fluorescence from both the blue and green channel images.

-

GP Calculation: Use an image analysis software (e.g., ImageJ, MATLAB) to calculate the GP value for each pixel using the formula: GP = (I_blue - I_green) / (I_blue + I_green).

-

Visualization: Display the GP values as a pseudo-colored image to visualize variations in membrane order.

Visualizations

Caption: Workflow for this compound staining and Generalized Polarization (GP) analysis.

Caption: Troubleshooting logic for common this compound staining issues.

References

- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

C-Laurdan stability issues and proper storage conditions

Welcome to the technical support center for C-Laurdan, a polarity-sensitive fluorescent probe designed for advanced membrane studies. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Laurdan?

A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a derivative of the fluorescent membrane probe Laurdan. The key difference is the substitution of a methyl group with a carboxymethyl group on the amino moiety.[1] This modification imparts several advantages, including enhanced photostability, particularly under two-photon excitation, and increased water solubility, which facilitates faster incorporation into membranes.[1][2]

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and performance of this compound. Recommendations are summarized in the table below. It is critical to protect the probe from light.

Q3: In which solvents can I dissolve this compound?

A3: this compound exhibits good solubility in several common organic solvents. The choice of solvent may depend on the specific experimental requirements.

Q4: What are the excitation and emission properties of this compound?

A4: this compound's fluorescence is highly sensitive to the polarity of its environment. In non-polar environments, such as ordered lipid membranes, its emission is blue-shifted. In polar environments, like disordered membranes with higher water penetration, the emission is red-shifted.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

-

Possible Cause A: Probe Degradation.

-

Solution: Ensure this compound has been stored correctly, protected from light, and is within its recommended shelf life. Prepare fresh stock solutions if degradation is suspected. For Laurdan, it is recommended to check new batches by performing an emission wavelength scan on stained liposomes; a deteriorated batch may show altered spectral peaks.[3]

-

-

Possible Cause B: Low Probe Concentration.

-

Solution: The optimal concentration can vary between cell types and experimental conditions. For live cells, a typical starting concentration is around 5 µM, with incubation times of about 30 minutes. However, it is advisable to perform a concentration titration to determine the optimal signal-to-noise ratio for your specific system.

-

-

Possible Cause C: Photobleaching.

-

Solution: this compound has improved photostability compared to Laurdan, but it can still photobleach, especially under one-photon excitation. To minimize photobleaching, use the lowest possible laser power and exposure time required to obtain a good signal. For live-cell imaging, consider using imaging media containing antioxidants.

-

Issue 2: High Background Fluorescence

-

Possible Cause A: Excess Unbound Probe.

-

Solution: After staining, wash the cells or vesicles with fresh, probe-free buffer to remove any unbound this compound. For live cells, rinsing with a serum-free medium is recommended, as serum may cause the labeling to fade rapidly.

-

-

Possible Cause B: Autofluorescence.

-

Solution: Acquire an image of unstained cells or vesicles using the same imaging settings to determine the level of autofluorescence. This can then be subtracted from the this compound signal during image analysis.

-

Issue 3: Probe Aggregation or Precipitation

-

Possible Cause A: Poor Solubility in Aqueous Buffer.

-

Solution: When diluting the this compound stock solution into an aqueous buffer, ensure rapid and thorough mixing to prevent the formation of aggregates. Vortexing the buffer while adding the probe can be effective. The final concentration of the organic solvent from the stock solution should be kept low (typically ≤1%) to maintain probe solubility in the aqueous medium.

-

Issue 4: Artifacts in Generalized Polarization (GP) Imaging

-

Possible Cause A: Incorrect Calculation or Calibration.

-

Solution: The GP value is calculated using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered), where I_ordered and I_disordered are the fluorescence intensities in the blue and green channels, respectively, and G is a calibration factor. The G-factor corrects for wavelength-dependent differences in detection efficiency and should be determined for your specific microscope setup using a standard solution of this compound in a solvent like DMSO.

-

-

Possible Cause B: Autoquenching at High Concentrations.

-

Solution: At high concentrations, this compound can exhibit autoquenching, which can affect the accuracy of GP measurements. This is more pronounced in ordered membrane environments. If you observe a decrease in the GP value with increasing probe concentration, you are likely in the autoquenching regime. Perform a concentration titration to find a range where the GP value is stable.

-

-

Possible Cause C: pH Sensitivity.

-

Solution: The carboxylic group of this compound has a pKa of approximately 6.4. Changes in pH around this value can affect the probe's charge and its insertion depth into the membrane, thereby influencing the GP value. Ensure that the pH of your experimental buffer is stable and appropriate for your system.

-

Data Presentation

| Parameter | Storage Condition | Duration |

| Solid this compound | -20°C, protected from light | Up to 3 years |

| Stock Solution | -20°C in a suitable solvent, protected from light | Up to 1 month |

| -80°C in a suitable solvent, protected from light | Up to 6 months |

Table 1: Recommended Storage Conditions for this compound.

| Solvent | Maximum Concentration |

| Dimethylformamide (DMF) | 100 mM |

| Dimethyl sulfoxide (DMSO) | 20 mM |

| Ethanol | 10 mM |

Table 2: Solubility of this compound in Common Solvents.

| Property | Value |

| One-Photon Excitation (λabs) | 348 nm |

| One-Photon Emission (λem) | 423 nm |

| Two-Photon Excitation | 780 nm |

| Quantum Yield (φ) | 0.43 |

| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ |

Table 3: Photophysical Properties of this compound.

Experimental Protocols

Protocol 1: Live Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with this compound for membrane order analysis.

References

- 1. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Membrane Fluidity Analysis: C-Laurdan and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

The fluidity of cellular membranes is a critical determinant of physiological function, influencing everything from signal transduction to drug efficacy. The ability to accurately measure and visualize changes in membrane fluidity is therefore paramount in many areas of biological research and drug development. This guide provides an objective comparison of C-Laurdan with other commonly used fluorescent membrane fluidity probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Overview of Membrane Fluidity Probes

Fluorescent probes are invaluable tools for assessing membrane fluidity due to their sensitivity to the local lipid environment. Changes in the spectral properties of these probes, such as emission wavelength and fluorescence polarization, can be correlated with the degree of lipid packing and, consequently, membrane fluidity. This guide focuses on a selection of widely used probes:

-

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene): A derivative of Laurdan with improved water solubility and sensitivity to the membrane's headgroup region.[1]

-

Laurdan (6-lauroyl-2-(dimethylamino)naphthalene): A classic environmentally sensitive probe that exhibits a spectral shift in response to the polarity of its surroundings, which is influenced by water penetration into the lipid bilayer.

-

DPH (1,6-diphenyl-1,3,5-hexatriene): A hydrophobic probe that partitions into the core of the lipid bilayer. Its fluorescence polarization is inversely related to the rotational freedom of the probe, and thus to membrane fluidity.

-

TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene): A derivative of DPH with a charged trimethylammonium group that anchors the probe at the lipid-water interface, making it sensitive to the fluidity of the outer leaflet of the plasma membrane.[2]

-

NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine): A phospholipid analog with the NBD fluorophore attached to the headgroup. It is often used in fluorescence resonance energy transfer (FRET) assays to study membrane fusion and can also provide information on membrane dynamics.

Quantitative Comparison of Membrane Fluidity Probes

The selection of a membrane fluidity probe depends on the specific application, the cell or model system being studied, and the available instrumentation. The following table summarizes key quantitative parameters for the probes discussed in this guide.

| Probe | Excitation Max (nm) | Emission Max (nm) | Measurement Principle | Key Advantages | Key Disadvantages |

| This compound | ~385 | 440 (ordered), 490 (disordered) | Ratiometric (Generalized Polarization) | High water solubility, sensitive to headgroup region polarity, suitable for two-photon microscopy.[1] | Can be prone to autoquenching at high concentrations. |

| Laurdan | ~350 | 440 (ordered), 490 (disordered) | Ratiometric (Generalized Polarization) | Well-established, sensitive to water penetration in the bilayer. | Poor water solubility, can accumulate in intracellular compartments. |

| DPH | ~350 | ~428 | Fluorescence Polarization/Anisotropy | High quantum yield, sensitive to the hydrophobic core of the membrane. | Lacks specificity for a particular leaflet, can be photobleached. |

| TMA-DPH | ~358 | ~430 | Fluorescence Polarization/Anisotropy | Anchored at the interface, reports on outer leaflet fluidity.[2][3] | Can be internalized over time. |

| NBD-PE | ~460 | ~535 | Fluorescence Intensity/FRET | Phospholipid analog, useful for fusion assays and studying specific lipid dynamics. | NBD fluorescence is sensitive to the local environment, which can complicate interpretation. |

Experimental Protocols

Accurate and reproducible measurements of membrane fluidity require careful adherence to experimental protocols. Below are detailed methodologies for using this compound and Laurdan, as well as a general protocol for fluorescence polarization measurements with DPH and TMA-DPH.

Protocol 1: Membrane Fluidity Measurement using this compound/Laurdan

This protocol is adapted for fluorescence microscopy and is based on the ratiometric measurement of Generalized Polarization (GP).

Materials:

-

This compound or Laurdan stock solution (e.g., 1 mM in DMSO or ethanol)

-

Cells or liposomes of interest

-

Balanced salt solution (BSS) or appropriate buffer

-

Fluorescence microscope with excitation around 350-400 nm and two emission channels (e.g., 420-460 nm for the ordered phase and 470-510 nm for the disordered phase)

Procedure:

-

Cell Preparation: Seed cells on a suitable imaging dish or coverslip and allow them to adhere overnight. For suspension cells or liposomes, prepare a suspension at the desired concentration.

-

Probe Labeling:

-

Prepare a working solution of this compound or Laurdan in BSS or buffer at a final concentration of 1-10 µM.

-

Remove the culture medium from adherent cells and wash once with BSS.

-

Add the probe working solution to the cells or liposome suspension and incubate for 10-30 minutes at the desired temperature, protected from light.

-

-

Washing:

-

For adherent cells, gently wash twice with BSS to remove excess probe.

-

For suspension cells or liposomes, centrifuge the sample, remove the supernatant, and resuspend in fresh BSS. Repeat this step twice.

-

-

Imaging:

-

Acquire fluorescence images using the two emission channels simultaneously. It is crucial to use identical acquisition settings (e.g., exposure time, laser power) for both channels.

-

-

Data Analysis (GP Calculation):

-

Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) Where I_ordered and I_disordered are the fluorescence intensities in the ordered and disordered channels, respectively. G is a correction factor determined by measuring the two channels with a known standard.

-

Protocol 2: Fluorescence Polarization/Anisotropy Measurement using DPH/TMA-DPH

This protocol is suitable for plate reader-based assays.

Materials:

-

DPH or TMA-DPH stock solution (e.g., 2 mM in DMSO or ethanol)

-

Cells or liposomes of interest

-

BSS or appropriate buffer

-

Fluorescence plate reader with polarization filters

Procedure:

-

Sample Preparation: Prepare a suspension of cells or liposomes in BSS or buffer in a suitable microplate (e.g., black-walled, clear-bottom 96-well plate).

-

Probe Labeling:

-

Add DPH or TMA-DPH to the sample to a final concentration of 1-5 µM.

-

Incubate for 15-30 minutes at the desired temperature, protected from light.

-

-

Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the probe.

-

Measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.

-

-

Data Analysis (Anisotropy Calculation):

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the instrument-specific G-factor.

-

Visualization of Concepts

To better illustrate the processes involved in membrane fluidity studies, the following diagrams are provided.

Caption: Experimental workflow for measuring membrane fluidity.

The intricate relationship between membrane fluidity and cellular signaling is exemplified by G protein-coupled receptor (GPCR) activation. Changes in the lipid environment can modulate the conformational state of these critical receptors.

Caption: Influence of membrane fluidity on GPCR signaling.

Conclusion

The choice of a fluorescent probe for studying membrane fluidity is a critical decision that can significantly impact the outcome and interpretation of experimental results. This compound offers distinct advantages, particularly its enhanced water solubility and sensitivity to the headgroup region of the membrane, making it a powerful tool for many applications. However, a thorough understanding of the properties and limitations of each probe, as outlined in this guide, is essential for selecting the optimal probe and for the robust design and interpretation of experiments aimed at elucidating the complex role of membrane fluidity in cellular function and disease.

References

Cross-Validation of C-Laurdan for Membrane Fluidity Analysis in Diverse Cell Lines: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the biophysical properties of cellular membranes is paramount. C-Laurdan, a fluorescent probe sensitive to the polarity of its environment, has emerged as a valuable tool for assessing membrane fluidity and the organization of lipid rafts. This guide provides a comparative analysis of this compound's performance across different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of membrane studies.

This compound's utility lies in its spectral sensitivity to the lipid packing of membranes. In highly ordered, liquid-ordered (Lo) phases, characteristic of lipid rafts, this compound exhibits a blue-shifted emission. Conversely, in more fluid, liquid-disordered (Ld) phases, its emission is red-shifted. This spectral shift is quantified by the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order, independent of probe concentration. A higher GP value indicates a more ordered membrane environment.

Comparative Analysis of this compound Performance

The following tables summarize key experimental parameters and reported GP values for this compound in various cell lines, compiled from multiple studies. It is important to note that direct comparisons of GP values across different studies should be made with caution due to variations in experimental conditions, instrumentation, and data analysis methods.

Table 1: this compound Staining and Imaging Parameters in Different Cell Lines

| Cell Line | This compound Concentration | Incubation Time & Temperature | Imaging Modality | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference |

| HEK293t | 10 µM | 30 min at 37°C | Confocal Microscopy | 405 | 415-455 and 490-530 | [1][2] |

| Xenopus laevis Melanophores | 5 µM | 30 min | Confocal Microscopy | 405 | 415-455 and 490-530 | [3][4] |

| A431 | Not specified | Not specified | Two-Photon Microscopy | Not specified | Not specified | [3] |

| CHO-K1 | 8 µM | 60 min | Fluorescence Microscopy | 391 | 440 and 490 | |

| HeLa | Not specified | Not specified | Two-Photon Microscopy | Not specified | Not specified |

Table 2: Reported this compound GP Values in Different Cell Lines and Conditions

| Cell Line | Condition | Cellular Region | Average GP Value | Reference |

| Xenopus laevis Melanophores | Control | Plasma Membrane | 0.18 ± 0.05 | |

| MβCD Treated | Plasma Membrane | -0.06 ± 0.08 | ||

| Filopodia | ~0.26 | |||

| Internal Membranes | -0.15 to 0 | |||

| A431 | Control | Not specified | Not specified | |

| MβCD Treated | Not specified | Significantly decreased | ||

| CHO-K1 | Control | Plasma Membrane | ~0.4 | |

| HeLa | Control | Perinuclear Mitochondria vs. Peripheral Mitochondria | Decreased with distance from nucleus | |

| Palmitic Acid Treated (200 µM) | Endoplasmic Reticulum | Significant increase | ||

| Palmitic Acid Treated (100 & 200 µM) | Lysosomes | Significant increase |

Experimental Protocols

The following are generalized protocols for this compound staining and GP value calculation based on published methods. Researchers should optimize these protocols for their specific cell lines and experimental setups.

This compound Staining of Mammalian Cells

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO or ethanol).

-

Staining:

-

Wash the cells once with pre-warmed serum-free medium or a suitable buffer (e.g., PBS).

-

Dilute the this compound stock solution in serum-free medium to the final working concentration (typically 5-10 µM).

-

Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells twice with pre-warmed serum-free medium or buffer to remove excess probe.

-

Imaging: Immediately proceed with imaging the cells in a suitable buffer.

Image Acquisition and GP Calculation

-

Microscopy Setup:

-

Use a confocal or two-photon microscope equipped with a suitable laser for excitation (e.g., 405 nm for one-photon excitation).

-

Set up two emission channels to collect the blue-shifted (e.g., 415-455 nm) and red-shifted (e.g., 490-530 nm) fluorescence of this compound.

-

-

Image Acquisition: Acquire images in both channels simultaneously.

-

GP Calculation: The GP value for each pixel is calculated using the following formula: GP = (I_blue - G * I_red) / (I_blue + G * I_red) Where:

-

I_blue is the intensity in the blue channel.

-

I_red is the intensity in the red channel.

-

G is a correction factor (G-factor) that accounts for the different sensitivities of the detectors for the two emission channels. The G-factor is determined by measuring the fluorescence of a standard solution of this compound in a solvent like DMSO.

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound analysis and a simplified representation of lipid raft-mediated signaling.

Caption: Experimental workflow for this compound staining and GP analysis.

Caption: Simplified model of lipid raft-mediated signal transduction.

Lipid Rafts and Signal Transduction

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the plasma membrane. These specialized domains serve as organizing centers for the assembly of signaling molecules, facilitating interactions that are crucial for various cellular processes. By concentrating signaling components, such as receptors and kinases, lipid rafts can enhance the efficiency and specificity of signal transduction. Conversely, the exclusion of other molecules, like phosphatases, from these domains can prevent signal termination.

Several key signaling pathways are known to be associated with lipid rafts, including:

-

Immunoglobulin E (IgE) signaling: The aggregation of IgE receptors within lipid rafts is a critical step in initiating allergic responses.

-

T-cell and B-cell antigen receptor signaling: Lipid rafts play a crucial role in the activation of lymphocytes upon antigen recognition.

-

Epidermal Growth Factor (EGF) receptor signaling: The localization of EGF receptors and their downstream effectors in lipid rafts modulates their activity.

Disruption of lipid raft integrity, for instance by depleting cholesterol with methyl-β-cyclodextrin (MβCD), has been shown to impair these signaling cascades, highlighting the importance of membrane organization in cellular function. This compound imaging allows for the visualization of these ordered domains and the investigation of how various stimuli or therapeutic agents can modulate their structure and, consequently, cellular signaling.

References

- 1. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

C-Laurdan: A Superior Probe for One-Photon Confocal Microscopy in Membrane Analysis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the biophysical properties of cell membranes is paramount. The lateral organization of lipids into domains, often referred to as lipid rafts, plays a crucial role in a myriad of cellular processes, including signal transduction and membrane trafficking. To visualize these dynamic structures, researchers rely on environmentally sensitive fluorescent probes. For scientists utilizing one-photon confocal microscopy, C-Laurdan emerges as a superior tool for investigating membrane polarity and lipid order, overcoming the significant limitations of its predecessor, Laurdan.

This compound, a carboxyl-modified derivative of Laurdan, is a polarity-sensitive lipid membrane probe designed for imaging lipid rafts and the overall cell membrane.[1] Its key advantage lies in its enhanced photostability under one-photon excitation, a critical feature for conventional confocal microscopy.[2] Laurdan, while a widely used probe for membrane studies, suffers from rapid photobleaching under one-photon excitation, largely restricting its use to two-photon microscopy.[2] This distinction makes this compound a more accessible and practical option for a broader range of laboratories.